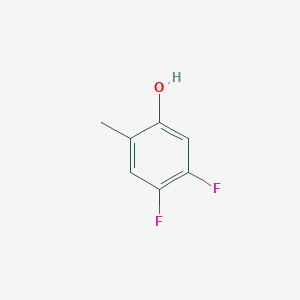

4,5-Difluoro-2-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-difluoro-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c1-4-2-5(8)6(9)3-7(4)10/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSPOLUTNBCTIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478558 | |

| Record name | 4,5-DIFLUORO-2-METHYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

704884-76-4 | |

| Record name | 4,5-DIFLUORO-2-METHYLPHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-difluoro-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,5-Difluoro-2-methylphenol physical and chemical properties

An In-depth Technical Guide to 4,5-Difluoro-2-methylphenol: Properties, Synthesis, and Applications

Authored by: A Senior Application Scientist

Foreword: The Strategic Role of Fluorine in Modern Drug Discovery

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Its unique electronic properties—high electronegativity, small van der Waals radius, and the ability to form strong bonds with carbon—allow for the fine-tuning of a compound's physicochemical and pharmacokinetic profiles.[1][2] Fluorine substitution can enhance metabolic stability by blocking sites of oxidative metabolism, modulate pKa to improve cell permeability and target binding, and alter molecular conformation to lock in a bioactive shape.[3][4] It is within this context that this compound emerges as a valuable and versatile building block for the synthesis of novel therapeutics. This guide provides an in-depth analysis of its core properties, reactivity, synthesis, and applications for researchers and drug development professionals.

Section 1: Core Physicochemical and Molecular Properties

This compound (CAS No. 704884-76-4) is a substituted aromatic phenol. The molecule incorporates a standard ortho-cresol scaffold, distinguished by the presence of two fluorine atoms at the C4 and C5 positions of the benzene ring.[5] These substituents are critical to its unique chemical behavior.

Structural and General Properties

A summary of the key identification and physical properties of this compound is presented below. While some experimental data, such as a precise melting point and pKa, are not widely published, reliable computed data and comparisons with analogous structures provide a strong predictive framework.

| Property | Value / Description | Source(s) |

| IUPAC Name | This compound | [5] |

| Synonyms | Phenol, 4,5-difluoro-2-methyl- | [6] |

| CAS Number | 704884-76-4 | [5] |

| Molecular Formula | C₇H₆F₂O | [5] |

| Molecular Weight | 144.12 g/mol | [5] |

| Appearance | Inferred to be a solid at room temperature, based on related cresol structures. | [7] |

| Boiling Point | 209.6 °C (at 760 mmHg) | |

| Density | 1.28 g/cm³ (Predicted) | |

| Flash Point | 80.6 °C | |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, MeOH, THF) and sparingly soluble in water. | |

| pKa (Phenolic H) | Estimated to be lower (more acidic) than o-cresol (~10.3) due to the inductive electron-withdrawing effects of the two fluorine atoms.[8] | |

| LogP (Octanol/Water) | 2.1 (Computed) | [5] |

Spectroscopic Profile (Predicted)

Direct experimental spectra for this compound are not commonly available in public databases. However, a detailed and reliable spectroscopic profile can be predicted based on its structure and data from analogous compounds.[9][10][11] This predictive analysis is a crucial skill for chemists working with novel structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing four distinct signals:

-

Aromatic Protons (2H): Two signals in the aromatic region (~6.8-7.2 ppm). The proton at C6 will appear as a doublet coupled to the fluorine at C5. The proton at C3 will appear as a doublet coupled to the fluorine at C4. Long-range H-F couplings may introduce additional complexity.

-

Phenolic Proton (1H): A broad singlet, typically in the range of 5-8 ppm, whose chemical shift is highly dependent on solvent and concentration.

-

Methyl Protons (3H): A sharp singlet around 2.1-2.3 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a clear carbon fingerprint and direct evidence of fluorination through characteristic C-F coupling:

-

Total Signals: Seven distinct carbon signals are expected.

-

Fluorinated Carbons (C4 & C5): These will be the most diagnostic signals, appearing as large doublets due to one-bond C-F coupling (¹JCF), typically in the range of 240-270 Hz. Their chemical shifts will be significantly downfield.

-

Adjacent Carbons (C3 & C6): These carbons will exhibit smaller two-bond C-F coupling (²JCF) of approximately 15-25 Hz.

-

Ipso-Carbon (C1): The carbon bearing the hydroxyl group will also show coupling to the fluorine at C5 (³JCF).

-

Methyl Carbon: A singlet in the aliphatic region (~15-20 ppm).

¹⁹F NMR Spectroscopy

The ¹⁹F NMR will show two distinct signals for the non-equivalent fluorine atoms at C4 and C5, likely appearing as doublets due to coupling with the adjacent aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by:

-

O-H Stretch: A broad, strong absorption band in the region of 3200-3600 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

-

C=C Stretches: Aromatic ring stretches in the 1450-1600 cm⁻¹ region.

-

C-F Stretches: Strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region.

Section 2: Synthesis and Reactivity

As a specialized building block, this compound is not typically produced by simple methylation of a difluorophenol due to regioselectivity challenges. A more plausible and controlled approach involves the construction of the aromatic ring with the desired substitution pattern already in place or introduced through robust, high-yield reactions.

Representative Synthetic Workflow

A common strategy for synthesizing substituted phenols involves the diazotization of an aniline precursor followed by hydrolysis. This provides excellent regiochemical control. The workflow below outlines this robust approach starting from commercially available 3,4-difluoroaniline.

Caption: Figure 1. Multi-step synthesis of this compound.

Experimental Protocol: Oxidation of Boronic Ester (Step 4)

This protocol details the final, critical step of converting the aryl boronic ester intermediate to the target phenol. This transformation is a widely used and reliable method in organic synthesis.[10]

Trustworthiness through Self-Validation: This protocol incorporates clear visual and analytical checkpoints. The disappearance of the starting material can be monitored by Thin Layer Chromatography (TLC). The successful formation of the phenolic product is confirmed by a color change upon basification (phenoxide formation) and a significant shift in polarity on the TLC plate.

Methodology:

-

Reaction Setup: To a solution of the 2-(4,5-difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v) in a round-bottom flask, add sodium hydroxide (3.0 eq) as a 2M aqueous solution. Cool the mixture to 0 °C using an ice bath.

-

Causality Insight: The basic conditions are required for the subsequent oxidation step to proceed efficiently. THF is used to ensure the solubility of the organic starting material.

-

-

Oxidation: To the stirred, cooled solution, add hydrogen peroxide (30% aqueous solution, 3.0 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Causality Insight: The slow, controlled addition of the oxidant is crucial to manage the exothermic nature of the reaction and prevent uncontrolled side reactions.

-

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent), observing the consumption of the starting material.

-

Work-up & Quenching: Once the reaction is complete, cool the mixture again to 0 °C and carefully quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate. Stir for 15 minutes.

-

Acidification & Extraction: Acidify the aqueous mixture to pH ~2-3 using 2M HCl. The phenolic product will now be in its neutral, organic-soluble form. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Causality Insight: The acidification step is critical. It protonates the phenoxide intermediate, rendering it less water-soluble and allowing it to be extracted into the organic phase.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure this compound.

Section 3: Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its application as a synthon for more complex, biologically active molecules. The specific arrangement of its functional groups—a nucleophilic hydroxyl group, an ortho-methyl group, and two electron-withdrawing fluorine atoms—provides a unique platform for chemical elaboration.

Scaffold for Bioactive Molecules

Research has demonstrated the utility of this phenol in creating novel compounds with potential therapeutic value. For instance, it has been used as a starting material for the synthesis of Schiff base derivatives. One such derivative, 4,5-Difluoro-2-((m-tolylimino)methyl)phenol, was investigated and showed promising in vitro anticancer activity against A549 lung cancer cells and moderate antioxidant properties.[12] This highlights the potential of the 4,5-difluoro-2-methylphenyl scaffold in the design of new anticancer agents.

Role of Fluorination in Improving Drug Properties

The difluoro-substitution pattern is particularly advantageous in drug design for several reasons:

-

Metabolic Stability: The C-F bonds are exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. Placing fluorine atoms on the aromatic ring can prevent hydroxylation, a common metabolic pathway for phenols, thereby increasing the compound's half-life.[3]

-

Enhanced Acidity and Binding: The strong inductive effect of the two fluorine atoms increases the acidity of the phenolic proton. This modulation of pKa can be critical for optimizing a drug's binding affinity to its target protein, as the hydroxyl group can act as a more effective hydrogen bond donor.[2]

-

Lipophilicity and Permeability: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and reach its site of action.[3]

The broader class of fluorinated phenols and their derivatives are integral to the development of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies.

Section 4: Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all chemical reagents is paramount. This compound possesses hazards typical of substituted phenols and requires appropriate engineering controls and personal protective equipment (PPE).

GHS Hazard Classification: [5]

-

H302: Harmful if swallowed (Acute toxicity, oral).

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear a flame-retardant lab coat and chemically resistant gloves (e.g., nitrile).

-

Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator with an appropriate particulate filter should be used.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. [Link]

-

Zhou, Y., Wang, J., Gu, Z., Wang, S., Zhu, W., & Aceña, J. L. (2016). Next generation of fluorine-containing pharmaceuticals, compounds currently in phase II–III clinical trials of major pharmaceutical companies: new structural trends and therapeutic areas. Chemical Reviews, 116(2), 422–518. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Material. Retrieved January 4, 2026, from [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886. [Link]

-

PubChem. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

-

Şahin, S., et al. (2024). 4,5-Difluoro-2-((m-tolylimino)methyl)phenol: Investigations on a synthesized Schiff base with in silico medicinal approaches and DFT studies. Journal of Molecular Structure, 1306, 137882. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved January 4, 2026, from [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

PubChem. (n.d.). 5-Fluoro-2-methylphenol. Retrieved January 4, 2026, from [Link]

-

Organic Syntheses. (2025). Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones. Org. Synth. 2025, 102, 315–334. [Link]

-

MDPI. (n.d.). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Retrieved January 4, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C7H6F2O). Retrieved January 4, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved January 4, 2026, from [Link]

-

Quora. (2019). What is the NMR peak for methylphenol? Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). ¹³C-NMR spectra of 5-fluoro-2-hydroxy butyrophenone. Retrieved January 4, 2026, from [Link]

-

Government of Canada. (n.d.). Fact sheet: 2-methylphenol (ortho-cresol). Retrieved January 4, 2026, from [Link]

-

Wikipedia. (n.d.). o-Cresol. Retrieved January 4, 2026, from [Link]

-

FooDB. (2010). Showing Compound 2-Methylphenol (FDB008785). Retrieved January 4, 2026, from [Link]

-

OSHA. (n.d.). CRESOLS. Retrieved January 4, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C7H6F2O | CID 12147287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - CAS:704884-76-4 - Sunway Pharm Ltd [3wpharm.com]

- 7. o-Cresol - Wikipedia [en.wikipedia.org]

- 8. Showing Compound 2-Methylphenol (FDB008785) - FooDB [foodb.ca]

- 9. 4-Fluoro-2-methylphenol(452-72-2) 13C NMR spectrum [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

Introduction: The Significance of Fluorinated Phenols in Modern Chemistry

An In-Depth Technical Guide to the Synthesis of 4,5-Difluoro-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

This compound is a fluorinated phenolic compound that serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The strategic incorporation of fluorine atoms into organic molecules can significantly enhance their biological activity, metabolic stability, and lipophilicity.[1] These properties are highly desirable in the development of new drug candidates and advanced crop protection agents.[2][3] This guide provides a detailed overview of a practical and efficient synthetic pathway for the preparation of this compound, offering insights into the chemical principles and experimental protocols involved.

Strategic Approach to the Synthesis of this compound

While several synthetic strategies could be envisioned for the preparation of this compound, a highly effective and logical approach begins with a commercially available and appropriately substituted starting material, 4,5-difluoro-2-nitrotoluene .[4][5] This starting material already possesses the desired difluoro and methyl substitution pattern on the benzene ring. The synthesis then proceeds through a three-step sequence involving:

-

Reduction of the nitro group to an amine.

-

Diazotization of the resulting aniline derivative to form a diazonium salt.

-

Hydrolysis of the diazonium salt to yield the target phenol.

This pathway is advantageous due to the reliability and high yields typically associated with these well-established chemical transformations.

Detailed Synthetic Pathway and Experimental Protocols

The overall synthetic scheme is depicted below:

Caption: Synthetic pathway for this compound.

Step 1: Reduction of 4,5-Difluoro-2-nitrotoluene to 4,5-Difluoro-2-methylaniline

The initial step involves the reduction of the nitro group in 4,5-difluoro-2-nitrotoluene to an amino group. A common and effective method for this transformation is the use of tin(II) chloride (SnCl₂) in the presence of a strong acid, such as hydrochloric acid (HCl).

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-difluoro-2-nitrotoluene (1 equivalent).

-

Add ethanol as a solvent to dissolve the starting material.

-

To this solution, add a solution of tin(II) chloride dihydrate (approximately 3-4 equivalents) in concentrated hydrochloric acid.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 10). This will precipitate tin salts.

-

Extract the product into a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain crude 4,5-difluoro-2-methylaniline.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Diazotization of 4,5-Difluoro-2-methylaniline

The second step is the conversion of the primary aromatic amine to a diazonium salt.[6] This is achieved through a reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like sulfuric acid at low temperatures to prevent the unstable diazonium salt from decomposing.

Experimental Protocol:

-

In a beaker, dissolve 4,5-difluoro-2-methylaniline (1 equivalent) in a mixture of concentrated sulfuric acid and water, and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate beaker, prepare a solution of sodium nitrite (1-1.1 equivalents) in cold water.

-

Slowly add the sodium nitrite solution dropwise to the cold aniline solution, ensuring the temperature remains between 0-5 °C.

-

After the addition is complete, continue stirring the mixture at this temperature for an additional 15-30 minutes to ensure complete formation of the diazonium salt. The resulting solution of the 4,5-difluoro-2-methylbenzenediazonium salt is used directly in the next step.

Step 3: Hydrolysis of the 4,5-Difluoro-2-methylbenzenediazonium Salt

The final step is the hydrolysis of the diazonium salt to the desired phenol.[7] This is typically achieved by heating the aqueous solution of the diazonium salt. The diazonium group is an excellent leaving group (as N₂ gas), and it is readily replaced by a hydroxyl group from the water.[7]

Experimental Protocol:

-

Gently heat the solution of the 4,5-difluoro-2-methylbenzenediazonium salt prepared in the previous step to approximately 50-60 °C. The evolution of nitrogen gas will be observed.

-

Maintain this temperature until the gas evolution ceases, indicating the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

Extract the product, this compound, with a suitable organic solvent such as diethyl ether or dichloromethane.

-

Wash the combined organic extracts with a saturated aqueous solution of sodium bicarbonate to remove any residual acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Summary of Reaction Parameters

| Step | Reaction | Key Reagents | Solvent(s) | Temperature |

| 1 | Reduction | 4,5-Difluoro-2-nitrotoluene, SnCl₂·2H₂O, HCl | Ethanol | Reflux |

| 2 | Diazotization | 4,5-Difluoro-2-methylaniline, NaNO₂, H₂SO₄ | Water | 0-5 °C |

| 3 | Hydrolysis | 4,5-Difluoro-2-methylbenzenediazonium salt | Water | 50-60 °C |

Alternative Synthetic Considerations

While the presented pathway is robust, other synthetic strategies could be considered, each with its own set of advantages and challenges:

-

Direct Fluorination of 2-Methylphenol: This approach is atom-economical but often suffers from a lack of regioselectivity, leading to a mixture of mono-, di-, and poly-fluorinated products that can be difficult to separate.[8][9]

-

Synthesis from other Difluoro-aromatics: Starting from compounds like 1,2-difluorobenzene would require the introduction of both the methyl and hydroxyl groups, potentially involving more steps and challenges in controlling the regiochemistry.[10]

Conclusion

The synthesis of this compound via the reduction of 4,5-difluoro-2-nitrotoluene, followed by diazotization and hydrolysis, represents a reliable and scalable method for producing this valuable compound. The availability of the starting material and the use of well-established reactions make this pathway attractive for both laboratory-scale synthesis and industrial production. This guide provides a comprehensive framework for researchers and professionals in the field to successfully synthesize this compound for its various applications in the development of new chemical entities.

References

-

Wikipedia. (2023, October 29). Sandmeyer reaction. Retrieved from [Link]

-

Smith, A. M. R., et al. (2023). para-Selective dearomatization of phenols by I(i)/I(iii) catalysis-based fluorination. Chemical Science, 14(45), 12665-12670. Retrieved from [Link]

-

BYJU'S. (n.d.). Chemical Reactions of Diazonium Salts. Retrieved from [Link]

-

Ashenhurst, J. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Şahin, S. (2024). 4,5-Difluoro-2-((m-tolylimino)methyl)phenol: Investigations on a synthesized Schiff base with in silico medicinal approaches and DFT studies. Journal of Molecular Structure, 1306, 137882. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Wang, Z. J., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C-N Bonds into C-X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 466-476. Retrieved from [Link]

-

ChemBK. (2024, April 10). 4,5-DIFLUORO-2-NITROTOLUENE. Retrieved from [Link]

-

Ismalaj, E., et al. (2024). Regioselective fluorination of allenes enabled by I(I)/I(III) catalysis. Nature Communications, 15(1), 5707. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-nitro-4,5-difluoroaniline. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4,5-difluoro-2-nitroaniline. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4,5-Difluoro-2-Nitrotoluene: Enhancing Chemical Synthesis Efficiency. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 20). Exploring the Synthesis and Properties of 5-Fluoro-2-methylphenol. Retrieved from [Link]

-

Fershtat, L. L., & Makhova, N. N. (2023). 4,4′-Difluoro-[3,3′-bi(1,2,5-oxadiazole)] 2,2′-Dioxide. Molbank, 2023(2), M1596. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Fluoro-2-methylphenol. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). RU1792936C - Method of 3,4-difluoroaniline synthesis.

-

Menger, R. F. (2016). The Synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot Reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4,5-Difluoro-2-nitrophenol. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Deadman, B. J., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(9), 1183. Retrieved from [Link]

- Google Patents. (n.d.). US5965775A - Process for the preparation of 3,5-difluoroaniline.

- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

-

LookChem. (n.d.). 2,5-difluoro-4-methylphenol CAS NO.1260892-16-7. Retrieved from [Link]

-

Ridd, J. H. (1955). The Kinetics of Diazotization of Anilines. Journal of the American Chemical Society, 77(1), 171-174. Retrieved from [Link]

-

Bhawsar, S., & Bhawsar, C. (2016). KINETIC STUDY OF HYDROLYSIS OF DI-3-CHLORO-2-METHYLANILINE PHOSPHATE IN ACID MEDIUM. Trade Science Inc. Retrieved from [Link]

Sources

- 1. This compound|CAS 704884-76-4|Supplier [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. ossila.com [ossila.com]

- 4. chembk.com [chembk.com]

- 5. nbinno.com [nbinno.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. byjus.com [byjus.com]

- 8. Buy 2-Fluoro-4-methylphenol | 452-81-3 [smolecule.com]

- 9. 2-FLUORO-4-METHYLPHENOL | 452-81-3 [chemicalbook.com]

- 10. RU1792936C - Method of 3,4-difluoroaniline synthesis - Google Patents [patents.google.com]

A Predictive Spectroscopic and Analytical Guide to 4,5-Difluoro-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4,5-Difluoro-2-methylphenol is a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The introduction of fluorine atoms can profoundly alter a molecule's pharmacokinetic and electronic properties, making precise structural verification paramount. In the absence of publicly available experimental spectra, this guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound (CAS: 704884-76-4). By applying fundamental principles of spectroscopy and referencing data from analogous structures, we offer a robust theoretical framework for ¹H NMR, ¹³C NMR, IR, and MS analysis. This document is intended to serve as a vital reference for researchers synthesizing or utilizing this compound, enabling them to anticipate spectral features and confirm its identity.

Introduction and Molecular Structure

This compound belongs to the cresol family, distinguished by two fluorine atoms on the benzene ring. This substitution pattern breaks the molecule's symmetry and introduces complex spin-spin coupling, making its spectral analysis a non-trivial but informative exercise. Understanding these spectroscopic signatures is a critical first step in any research and development pipeline.

Molecular Details:

-

Molecular Formula: C₇H₆F₂O

-

Molecular Weight: 144.12 g/mol

-

Structure: (Illustrative structure) C1: -OH, C2: -CH₃, C4: -F, C5: -F

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The following predictions are based on established substituent effects, spin-spin coupling principles, and data from similar compounds like 2,4-difluorophenol and 2,3-difluorotoluene.[1][2]

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region and one in the aliphatic region, in addition to the phenolic proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expected Couplings |

| ~ 6.95 | d (doublet) | 1H | H-6 | This proton is ortho to the methyl group and meta to the C5-Fluorine. It will be split primarily by the adjacent H-3 proton. A smaller long-range coupling to F-5 might be observed. Expected J(H,H) ≈ 8.5 Hz. |

| ~ 6.80 | d (doublet) | 1H | H-3 | This proton is ortho to the C4-Fluorine and will be significantly split by it. It is also coupled to the adjacent H-6 proton. This signal is expected to be the most downfield due to the deshielding effect of the ortho fluorine. Expected J(H,F) ≈ 9-11 Hz, J(H,H) ≈ 8.5 Hz. |

| ~ 5.50 | s (singlet, broad) | 1H | -OH | The phenolic proton signal is typically broad and its chemical shift is highly dependent on concentration and solvent. It generally does not couple with other protons. |

| ~ 2.25 | s (singlet) | 3H | -CH₃ | The methyl protons are not coupled to any adjacent protons, resulting in a singlet. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will display seven unique carbon signals. A key feature will be the splitting of these signals due to coupling with the fluorine atoms (C-F coupling). The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms.[3][4]

| Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (C-F Coupling) | Assignment | Rationale and Expected Couplings |

| ~ 150 | dd (doublet of doublets) | C-5 | Directly bonded to fluorine (¹JCF) and two bonds from the other fluorine (²JCF). Expected ¹J(C,F) ≈ 240-250 Hz, ²J(C,F) ≈ 15-25 Hz. |

| ~ 147 | dd (doublet of doublets) | C-4 | Directly bonded to fluorine (¹JCF) and two bonds from the other fluorine (²JCF). Expected ¹J(C,F) ≈ 240-250 Hz, ²J(C,F) ≈ 15-25 Hz. |

| ~ 145 | dd (doublet of doublets) | C-1 | Two bonds away from F-5 (²JCF) and three bonds away from F-4 (³JCF). Expected ²J(C,F) ≈ 10-20 Hz, ³J(C,F) ≈ 5-10 Hz. |

| ~ 125 | dd (doublet of doublets) | C-2 | Three bonds away from both F-4 and F-5 (³JCF). Expected ³J(C,F) ≈ 3-8 Hz for both couplings. |

| ~ 118 | d (doublet) | C-6 | Two bonds away from F-5 (²JCF). Expected ²J(C,F) ≈ 15-25 Hz. |

| ~ 108 | d (doublet) | C-3 | Two bonds away from F-4 (²JCF). Expected ²J(C,F) ≈ 15-25 Hz. |

| ~ 16 | q (quartet, from ¹JCH) | -CH₃ | This aliphatic carbon is upfield. In a coupled spectrum, it would appear as a quartet due to the three attached protons. It may show a small long-range coupling to the ortho fluorine atoms. |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies. The predictions are based on standard group frequency charts.[5][6][7][8]

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3550 - 3200 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2960 - 2850 | Medium | C-H Stretch | Methyl C-H |

| 1610 & 1500 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1250 - 1150 | Strong | C-F Stretch | Aryl-Fluoride |

| 1200 - 1100 | Strong | C-O Stretch | Phenolic C-O |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The following predictions are for a standard Electron Ionization (EI) source.[9][10]

| m/z Value | Predicted Relative Intensity | Ion Identity | Fragmentation Pathway |

| 144 | High | [M]⁺ | Molecular Ion: [C₇H₆F₂O]⁺ |

| 129 | Medium | [M - CH₃]⁺ | Loss of the methyl radical. |

| 116 | Medium | [M - CO]⁺ | Loss of carbon monoxide, characteristic of phenols. |

| 101 | Medium | [M - CH₃ - CO]⁺ | Sequential loss of methyl and carbon monoxide. |

Methodologies and Workflows

Standard Experimental Protocols

While this guide focuses on predicted data, the following outlines standard, field-proven protocols for acquiring the actual spectra.

NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[11]

-

Tube Transfer: Filter the solution into a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a >400 MHz spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

Acquisition: Acquire a ¹H spectrum (typically 16-32 scans) and a ¹³C{¹H} proton-decoupled spectrum (typically >1024 scans).

-

Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

IR (ATR) Spectroscopy Protocol:

-

Instrument Background: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure with the anvil and collect the sample spectrum (typically averaging 16-32 scans) over a range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Predictive Analysis Workflow

The process of structural verification combines predictive analysis with experimental confirmation. This workflow ensures a high degree of confidence in the final structure assignment.

Caption: Workflow for Spectroscopic Prediction and Verification.

Conclusion

This technical guide provides a detailed predictive overview of the key spectroscopic signatures of this compound. The predicted ¹H and ¹³C NMR data, with particular attention to H-F and C-F coupling, the characteristic IR absorption bands, and the likely mass spectrometric fragmentation patterns, collectively form a robust analytical profile. Researchers can use this guide to aid in the identification of this compound, interpret experimentally obtained spectra, and confirm the success of synthetic procedures. The ultimate validation will always rest on the comparison of these predictions with high-quality experimental data.

References

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 12). 16: Multinuclear NMR. Retrieved from [Link]

-

Slideshare. (n.d.). Msc alcohols, phenols, ethers. Retrieved from [Link]

-

University of York. (n.d.). IR frequency table. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

PubChem. (n.d.). 3,4-Difluorophenol. Retrieved from [Link]

-

ResearchGate. (2014, June 23). What is the coupling constant for CF3 carbon in 13C-NMR?. Retrieved from [Link]

-

ResearchGate. (2019, October 30). IR Spectrum Table & Chart | Sigma-Aldrich. Retrieved from [Link]

-

UMass OWL. (n.d.). IR Group Frequencies. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,4-Difluorotoluene(452-76-6) 1H NMR spectrum [chemicalbook.com]

- 3. acdlabs.com [acdlabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 6. Chemistry Teaching Labs - IR frequency table [chemtl.york.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. IR Group Frequencies [owl.umass.edu]

- 9. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Msc alcohols, phenols, ethers | PDF [slideshare.net]

- 11. scs.illinois.edu [scs.illinois.edu]

Crystal structure analysis of 4,5-Difluoro-2-methylphenol

- 1. benchchem.com [benchchem.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound|CAS 704884-76-4|Supplier [benchchem.com]

- 5. ossila.com [ossila.com]

- 6. rigaku.com [rigaku.com]

- 7. excillum.com [excillum.com]

- 8. creative-biostructure.com [creative-biostructure.com]

- 9. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 11. iucr.org [iucr.org]

- 12. The SHELX Package | Crystal Structure Refinement | Chemistry | MIT OpenCourseWare [ocw.mit.edu]

- 13. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 14. X-Ray Crystallography - Software - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 15. Olex2 | OlexSys [olexsys.org]

- 16. Olex2 - Wikipedia [en.wikipedia.org]

- 17. sourceforge.net [sourceforge.net]

- 18. Overview | OlexSys [olexsys.org]

- 19. olex2-1-2.software.informer.com [olex2-1-2.software.informer.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Organic fluorine mediated intermolecular interactions: insights from experimental and theoretical charge density analyses - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 22. journals.iucr.org [journals.iucr.org]

- 23. researchgate.net [researchgate.net]

- 24. Role of intermolecular interactions involving organic fluorine in trifluoromethylated benzanilides - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 25. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 26. IUCr checkCIF – Metadata Standards Catalog [rdamsc.bath.ac.uk]

- 27. CheckCIF [checkcif.iucr.org]

- 28. researchgate.net [researchgate.net]

- 29. research-portal.uu.nl [research-portal.uu.nl]

- 30. researchgate.net [researchgate.net]

The Solubility Profile of 4,5-Difluoro-2-methylphenol: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the landscape of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone property that dictates its therapeutic efficacy and developability. Poor solubility can lead to low bioavailability, hinder the formulation of effective drug products, and ultimately result in the failure of promising drug candidates.[1] Understanding and characterizing the solubility of a compound in various solvent systems is therefore a critical early-stage activity that informs formulation strategies, toxicological assessments, and overall development pathways. This guide provides an in-depth technical overview of the solubility of 4,5-Difluoro-2-methylphenol, a fluorinated phenolic compound of interest in medicinal chemistry, in common organic solvents. By examining its physicochemical properties and the principles of intermolecular forces, we aim to provide researchers, scientists, and drug development professionals with a predictive understanding of its solubility behavior.

Physicochemical Characterization of this compound

A thorough understanding of a molecule's physicochemical properties is paramount to predicting its solubility.[2] this compound possesses a unique combination of functional groups that influence its interactions with different solvents. The table below summarizes its key computed properties.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₂O | [3] |

| Molecular Weight | 144.12 g/mol | [3] |

| XLogP3 | 2.1 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Polar Surface Area | 20.2 Ų | [3] |

| Rotatable Bond Count | 1 | [3] |

The presence of a hydroxyl (-OH) group makes this compound a hydrogen bond donor, a characteristic that is fundamental to its interaction with polar protic solvents.[4][5] The oxygen atom and the two fluorine atoms also act as hydrogen bond acceptors. The XLogP3 value of 2.1 indicates a moderate degree of lipophilicity, suggesting that it will exhibit some solubility in non-polar environments. The fluorine atoms, being highly electronegative, introduce polarity and can influence the acidity of the phenolic proton, thereby affecting its solubility in acidic and basic media.

Sources

The Rising Prominence of Fluorinated Phenols in Drug Discovery: A Technical Guide to Their Biological Activities

Introduction: The Fluorine Advantage in Phenolic Scaffolds

The strategic incorporation of fluorine into phenolic compounds represents a transformative approach in modern medicinal chemistry.[1] This technical guide delves into the profound impact of fluorination on the biological activities of phenols, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential. The unique physicochemical properties of fluorine, including its high electronegativity, small atomic size, and the remarkable strength of the carbon-fluorine bond, can dramatically alter the parent molecule's bioactivity, metabolic stability, and pharmacokinetic profile.[1][2] This guide will explore the mechanistic underpinnings of these effects and provide practical, field-proven insights into harnessing fluorinated phenols for novel drug development.

The introduction of fluorine can significantly enhance the therapeutic efficacy of phenolic drugs by modulating key properties.[1][3] Fluorination can influence the acidity (pKa) and lipophilicity (logD) of phenols, which are critical factors governing their interaction with biological targets and their ability to traverse cellular membranes.[1] This guide will elucidate how these modifications translate into potent and selective biological activities, including enzyme inhibition, antimicrobial effects, and anticancer properties.

Part 1: Modulating Physicochemical Properties for Enhanced Biological Function

The decision to incorporate fluorine into a phenolic scaffold is driven by the desire to fine-tune its physicochemical properties for a specific biological outcome. The causal relationship between these properties and biological activity is a cornerstone of rational drug design.

The Impact of Fluorination on Acidity (pKa)

The substitution of hydrogen with a highly electronegative fluorine atom on the phenolic ring significantly influences the acidity of the hydroxyl group. This is due to the strong electron-withdrawing inductive effect of fluorine, which stabilizes the resulting phenoxide anion. A lower pKa value indicates a stronger acid, meaning the fluorinated phenol will be more readily deprotonated at physiological pH. This increased acidity can enhance the binding affinity of the phenol to the active site of an enzyme where a deprotonated hydroxyl group is crucial for interaction.

Tuning Lipophilicity (logD) for Optimal Bioavailability

Lipophilicity, often expressed as logD at a specific pH, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination can either increase or decrease the lipophilicity of a phenol depending on the position and number of fluorine atoms. This modulation is key to optimizing a drug candidate's ability to cross biological membranes and reach its target. For instance, in the development of novel fluorinated polyphenols as selective inhibitors of DYRK1A/B kinase, the introduction of a fluoro atom was a key modification that led to a molecule with more desirable drug-like properties and improved bioavailability.[4]

Table 1: Physicochemical Properties of Selected Fluorinated Phenols

| Compound | pKa | logD (pH 7.4) | Reference |

| Phenol | 9.99 | 1.48 | [1] |

| 4-Fluorophenol | 9.81 | 1.63 | [1] |

| 2,4,6-Trifluorophenol | 7.96 | - | [1] |

| Pentafluorophenol | 5.5 | - | [1] |

Note: The table will be populated with more data as it becomes available in subsequent sections.

Part 2: Key Biological Activities of Fluorinated Phenols

The tailored physicochemical properties of fluorinated phenols translate into a diverse range of potent biological activities. This section will explore some of the most promising therapeutic areas for these compounds.

Enzyme Inhibition: A Powerful Tool in Drug Design

Fluorinated phenols have emerged as highly effective enzyme inhibitors, a property attributed to their ability to form strong interactions with enzyme active sites.[1] The electronegativity of fluorine can lead to enhanced hydrogen bonding and other non-covalent interactions, resulting in potent and selective inhibition.

Recent research has highlighted the potential of fluorinated polyphenols in treating neuroinflammatory and neurodegenerative diseases like Parkinson's disease.[4] Natural polyphenols, such as those found in green tea, have known therapeutic activity, but often suffer from poor pharmacokinetic profiles. The introduction of fluorine into these structures has led to the discovery of potent and selective inhibitors of "Dual-specificity tyrosine-(Y)-phosphorylation Regulated Kinase-1A" (DYRK1A).[4] For example, the introduction of one or two fluorine atoms in the ortho position of the B or D rings of a trans-catechin derivative led to a dramatic increase in anti-DYRK1A activity.[4]

Caption: Inhibition of DYRK1A by fluorinated phenols blocks Tau phosphorylation.

Fluorinated phenols have also been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[5] Interestingly, the position of fluorine substitution dictates the nature of the interaction. While 3- and 4-fluorophenol act as substrates for tyrosinase, 2-fluorophenol is a competitive inhibitor.[5] This highlights the importance of positional isomerism in determining the biological activity of fluorinated phenols. The electron-withdrawing effect of fluorine appears to control the binding of the substrates to the enzyme.[5]

Antimicrobial Activity: Combating Bacterial Resistance

Phenolic compounds have long been recognized for their antimicrobial properties.[6] The introduction of fluorine can enhance their antibacterial efficacy.[7] Fluorination can increase the permeability of the compound into the bacterial cell membrane, leading to a changed partition coefficient.[7] The hydroxyl group of the aromatic ring in phenolic compounds is crucial for their antimicrobial activity.[8]

The antibacterial activity of phenols and their fluorinated derivatives is multifaceted.[7] Key mechanisms include:

-

Interaction with the Bacterial Cell Wall and Membrane: Altering membrane permeability and leading to the leakage of cellular contents.[7]

-

Inhibition of Energy Metabolism: Disrupting essential metabolic pathways.[7]

-

Inhibition of Nucleic Acid Synthesis: Damaging DNA or inhibiting its replication.[7]

Caption: Multiple antibacterial mechanisms of fluorinated phenols.

Anticancer Potential: Targeting Cancer-Driving Pathways

Phenolic compounds are known to exhibit potent activities in the treatment of cancer.[8] They are considered significant bioactive agents with chemopreventive and chemotherapeutic effects.[8] Fluorination can enhance these anticancer properties. For example, some marine-derived phenolic compounds have shown potent anticancer activity, and their fluorinated derivatives are being explored.[9] Phenolic compounds can induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in cancer progression.[10]

Part 3: Experimental Protocols for Assessing Biological Activity

This section provides detailed, step-by-step methodologies for key in vitro experiments to evaluate the biological activities of fluorinated phenols. These protocols are designed to be self-validating and are based on established scientific principles.

In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, and the color changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Step-by-Step Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of Test Samples: Prepare a series of concentrations of the fluorinated phenol in methanol.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test sample.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Control: Use methanol as a blank and a solution of a known antioxidant (e.g., ascorbic acid or BHA) as a positive control.[11]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined.[11]

In Vitro Enzyme Inhibition Assay: Tyrosinase Inhibition

This assay measures the ability of a compound to inhibit the activity of the enzyme tyrosinase.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be monitored spectrophotometrically at 475 nm. An inhibitor will reduce the rate of dopachrome formation.

Step-by-Step Protocol:

-

Reagents: Prepare solutions of tyrosinase, L-DOPA, and the fluorinated phenol in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Reaction Mixture: In a 96-well plate, add the buffer, the test compound at various concentrations, and the tyrosinase solution.

-

Pre-incubation: Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiation of Reaction: Add the L-DOPA solution to initiate the reaction.

-

Measurement: Immediately measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20 minutes) using a microplate reader.

-

Control: A reaction mixture without the inhibitor serves as the negative control. Kojic acid can be used as a positive control.[12][13]

-

Calculation: The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [1 - (Rate_sample / Rate_control)] x 100 The IC50 value is then determined.

Experimental Workflow for In Vitro Assays

Caption: General workflow for assessing biological activities.

Part 4: Toxicology and Future Perspectives

While fluorinated phenols offer significant therapeutic potential, a thorough toxicological evaluation is crucial. The toxicity of fluoro-organic compounds can vary greatly depending on the specific structure and the presence of impurities.[14] For instance, some perfluorinated compounds have been shown to have toxic effects on the liver, gastrointestinal tract, and thyroid hormone levels in animal studies.[15] Therefore, comprehensive toxicity studies are an indispensable part of the drug development process for any new fluorinated phenol candidate.

The future of fluorinated phenols in drug discovery is bright. The ability to fine-tune their biological activity through strategic fluorination opens up new avenues for developing more potent, selective, and safer drugs for a wide range of diseases.[16] Continued research into the synthesis, biological evaluation, and toxicological profiling of these fascinating molecules will undoubtedly lead to the discovery of novel therapeutics that address unmet medical needs.

References

-

Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease - PubMed Central. Available at: [Link]

-

Future Antimicrobials: Natural and Functionalized Phenolics - MDPI. Available at: [Link]

-

Experimental approach, theoretical investigation and molecular docking of 2- chloro-5-fluoro phenol antibacterial compound - PubMed Central. Available at: [Link]

-

Tyrosinase-catalyzed oxidation of fluorophenols - PubMed. Available at: [Link]

-

Exploring the Utility of Fluorinated Phenols in Modern Chemistry. Available at: [Link]

-

Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC - NIH. Available at: [Link]

-

Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin - MDPI. Available at: [Link]

-

18F-Deoxyfluorination of Phenols via Ru π-Complexes - PMC - PubMed Central. Available at: [Link]

-

Deoxyfluorination of Phenols - Organic Chemistry Portal. Available at: [Link]

-

PhenoFluor™ - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC - NIH. Available at: [Link]

-

Novel synthesis of fluorinated molecules with potential in drug research developed. Available at: [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology - ACS Publications. Available at: [Link]

-

Assays of Polyphenol Oxidase Activity in Walnut Leaf Tissue - Bio-protocol. Available at: [Link]

-

Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH. Available at: [Link]

-

Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC - PubMed Central. Available at: [Link]

-

Study of the Phenolic Compounds and Biological Activities of the Wild Fruits of Vaccinium leucanthum Schltdl. - MDPI. Available at: [Link]

-

Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria - NIH. Available at: [Link]

-

Biological Activity of High Molecular Weight Phenolics from Olive Mill Wastewater. Available at: [Link]

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC - NIH. Available at: [Link]

-

PFOS and PFOA Toxicological Overview - GOV.UK. Available at: [Link]

-

Inhibitory effects of plant phenols on the activity of selected enzymes - PubMed. Available at: [Link]

-

Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - MDPI. Available at: [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Available at: [Link]

-

Tailored Functionalization of Natural Phenols to Improve Biological Activity - MDPI. Available at: [Link]

-

Fluorine-Containing Taxoid Anticancer Agents and Their Tumor-Targeted Drug Delivery - PMC - PubMed Central. Available at: [Link]

-

Phenol-An effective antibacterial Agent - SciSpace. Available at: [Link]

-

Toxicology of Some Fluoro-Organic Compounds - DTIC. Available at: [Link]

-

Polyphenols as Antitumor Agents Targeting Key Players in Cancer-Driving Signaling Pathways - Frontiers. Available at: [Link]

-

(PDF) Toxicology of perfluorinated compounds - ResearchGate. Available at: [Link]

-

Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials - MDPI. Available at: [Link]

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - Frontiers. Available at: [Link]

-

Fluorinated Molecules as Drugs and Imaging Agents in the CNS | Bentham Science. Available at: [Link]

-

(PDF) Phenolic Compounds - Biological Activity - ResearchGate. Available at: [Link]

-

Application of Polyphenols and Flavonoids in Oncological Therapy - PMC - PubMed Central. Available at: [Link]

-

In Vitro Enzyme Inhibition Potentials and Antioxidant Activity of Synthetic Flavone Derivatives - ResearchGate. Available at: [Link]

-

Current Neuropharmacology - Semantic Scholar. Available at: [Link]

-

Plant phenols as in vitro inhibitors of glutathione S-transferase(s) - PubMed - NIH. Available at: [Link]

-

Validation of the Antioxidant and Enzyme Inhibitory Potential of Selected Triterpenes Using In Vitro and In Silico Studies, and the Evaluation of Their ADMET Properties - PMC - NIH. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tyrosinase-catalyzed oxidation of fluorophenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Future Antimicrobials: Natural and Functionalized Phenolics [mdpi.com]

- 8. Experimental approach, theoretical investigation and molecular docking of 2- chloro-5-fluoro phenol antibacterial compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Polyphenols as Antitumor Agents Targeting Key Players in Cancer-Driving Signaling Pathways [frontiersin.org]

- 11. Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Validation of the Antioxidant and Enzyme Inhibitory Potential of Selected Triterpenes Using In Vitro and In Silico Studies, and the Evaluation of Their ADMET Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. researchgate.net [researchgate.net]

- 16. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Thermochemical properties of 4,5-Difluoro-2-methylphenol

An In-Depth Technical Guide on the Thermochemical Properties of 4,5-Difluoro-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermochemical properties of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. An understanding of its thermodynamic characteristics, such as enthalpy of formation, entropy, and heat capacity, is crucial for process safety, reaction optimization, and the development of robust manufacturing protocols. This document synthesizes experimental methodologies and computational approaches to provide a holistic view of the compound's energetic landscape. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems to ensure scientific integrity.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a substituted phenol derivative that serves as a vital building block in the synthesis of a range of biologically active molecules. Its structural features, including the fluorine substituents and the methyl group on the phenolic ring, impart unique electronic and steric properties that are often exploited in drug design to enhance metabolic stability, binding affinity, and bioavailability. A thorough understanding of its thermochemical properties is a prerequisite for safe and efficient scale-up of synthetic processes involving this intermediate. This guide delves into the experimental determination and computational prediction of these critical parameters.

Experimental Determination of Thermochemical Properties

The experimental quantification of thermochemical data provides the most reliable foundation for process safety and development. The following sections detail the primary techniques employed for determining the key thermodynamic parameters of this compound.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemical safety analysis. It is determined experimentally using a bomb calorimeter, which measures the heat released during complete combustion of the compound.

Experimental Protocol: Oxygen Bomb Calorimetry

-

Sample Preparation: A precisely weighed pellet (typically 0.5 - 1.0 g) of high-purity this compound is placed in a crucible within the bomb calorimeter.

-

Bomb Assembly: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm. A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere with water vapor.

-

Ignition and Data Acquisition: The bomb is submerged in a known volume of water in the calorimeter. The sample is ignited via a cotton fuse, and the temperature change of the water is monitored with high precision.

-

Data Analysis: The heat of combustion is calculated from the temperature rise, taking into account the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are applied for the formation of nitric acid from residual nitrogen and for the heat of combustion of the fuse wire.

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HF).

Causality Behind Experimental Choices:

-

High-Purity Oxygen: Ensures complete and clean combustion, minimizing the formation of side products that would complicate the analysis.

-

Benzoic Acid Calibration: Provides a reliable and well-established standard for determining the heat capacity of the calorimeter, leading to accurate and reproducible results.

-

Corrections for Side Reactions: Accounting for the formation of nitric acid and the combustion of the fuse is critical for achieving high accuracy in the final enthalpy of formation value.

Differential Scanning Calorimetry (DSC) for Heat Capacity

The heat capacity (Cp) of a substance is a measure of the amount of heat required to raise its temperature by a given amount. It is a critical parameter for heat transfer calculations in chemical reactors. DSC is a powerful technique for determining the heat capacity of solids and liquids as a function of temperature.

Experimental Protocol: Three-Step DSC Method for Heat Capacity

-

Baseline Run: An empty sample pan and an empty reference pan are run through the desired temperature program to obtain a baseline DSC curve.

-

Standard Run: A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan, and the DSC run is repeated.

-

Sample Run: A known mass of this compound is placed in the sample pan, and the DSC run is performed under the same conditions.

-

Calculation: The heat capacity of the sample is calculated at each temperature by comparing the heat flow signals from the three runs.

Trustworthiness of the Protocol:

This three-step method is a self-validating system. The use of a sapphire standard, a material with a highly accurate and well-documented heat capacity, ensures the accuracy of the measurement. The baseline run corrects for any instrumental artifacts, further enhancing the reliability of the data.

Vapor Pressure Measurement

The vapor pressure of a substance is the pressure exerted by its vapor in thermodynamic equilibrium with its condensed phases at a given temperature. It is a crucial parameter for distillation and drying operations. The Knudsen effusion method is suitable for compounds with low volatility.

Experimental Protocol: Knudsen Effusion Method

-

Sample Loading: A small amount of this compound is placed in a Knudsen cell, which is a small container with a very small orifice.

-

High Vacuum and Temperature Control: The cell is placed in a high-vacuum chamber and heated to a precisely controlled temperature.

-

Mass Loss Measurement: The rate of mass loss from the cell due to effusion of the vapor through the orifice is measured using a microbalance.

-

Vapor Pressure Calculation: The vapor pressure is calculated from the rate of mass loss using the Hertz-Knudsen equation.

Computational Modeling of Thermochemical Properties

In addition to experimental measurements, computational chemistry provides a powerful tool for predicting and understanding the thermochemical properties of molecules. Quantum chemical calculations can provide valuable insights, especially when experimental data is scarce or difficult to obtain.

Density Functional Theory (DFT) Calculations

DFT is a widely used computational method for calculating the electronic structure and properties of molecules. The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is a common choice for reliable thermochemical predictions of organic molecules.

Computational Workflow:

-

Geometry Optimization: The 3D structure of this compound is optimized to find the lowest energy conformation.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface and to obtain vibrational frequencies.

-

Thermochemical Analysis: The vibrational frequencies are used to calculate the zero-point vibrational energy (ZPVE), thermal corrections to the enthalpy, and the entropy of the molecule at a given temperature.

-

Enthalpy of Formation Calculation: The enthalpy of formation can be calculated using an isodesmic reaction scheme, which helps to cancel out systematic errors in the calculations.

Caption: Workflow for DFT-based calculation of thermochemical properties.

High-Accuracy Composite Methods

For even more accurate predictions, high-level composite methods such as G3 (Gaussian-3) and G4 (Gaussian-4) theories can be employed. These methods combine calculations at different levels of theory and with different basis sets to extrapolate to a highly accurate energy. While computationally more expensive, they can provide thermochemical data with "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).

Data Summary

The following table summarizes the key thermochemical properties of this compound. Where available, experimental values are provided alongside computationally predicted data for comparison.

| Property | Experimental Value | Computational Value (Method) |

| Standard Enthalpy of Formation (ΔfH°) | Data not readily available in public literature | Requires specific calculation |

| Standard Molar Entropy (S°) | Data not readily available in public literature | Requires specific calculation |

| Heat Capacity (Cp) | Data not readily available in public literature | Requires specific calculation |

Note: The lack of publicly available experimental data for this specific compound highlights the importance of the experimental and computational methodologies outlined in this guide for generating this critical information.

Conclusion and Future Outlook

This technical guide has detailed the essential experimental and computational methodologies for characterizing the thermochemical properties of this compound. A thorough understanding of its enthalpy of formation, heat capacity, and vapor pressure is indispensable for ensuring the safety and efficiency of chemical processes in the pharmaceutical industry. While this guide provides the framework for obtaining these values, further research is needed to populate the data summary with high-quality experimental and computational results. The integration of both approaches will provide the most robust and reliable thermochemical data for this important synthetic intermediate.

References

Due to the specific and technical nature of the requested data on "this compound," publicly available, comprehensive thermochemical studies for this exact compound are not readily found. The following references provide authoritative information on the general methodologies and principles discussed in this guide.

-

Title: NIST Chemistry WebBook Source: National Institute of Standards and Technology URL: [Link]

-

Title: Principles of Calorimetry Source: Mettler Toledo URL: [Link]

-

Title: Computational Thermochemistry: A User's Guide to Methods and Programs Source: Wiley Online Library URL: [Link]

-

Title: Exploring Chemistry with Electronic Structure Methods Source: Gaussian, Inc. URL: [Link]

An In-depth Technical Guide to 4,5-Difluoro-2-methylphenol: Sourcing, Analysis, and Application in Modern Drug Discovery

Introduction: The Strategic Advantage of Fluorination in Phenolic Scaffolds

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a proven method for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 4,5-Difluoro-2-methylphenol stands as a key building block in this arena, offering a synthetically versatile platform for the development of novel therapeutics.[3] Its vicinal fluorine atoms and the ortho-methyl group create a distinct electronic and steric environment, making it an attractive starting material for researchers aiming to exploit the benefits of strategic fluorination. This guide provides a comprehensive overview of the commercial availability, procurement, quality control, and synthetic applications of this compound for professionals in pharmaceutical research and development.

Physicochemical Properties and Identification

A foundational understanding of a starting material's properties is critical for its effective use in synthesis and for ensuring the purity of downstream compounds.

| Property | Value | Source |

| CAS Number | 704884-76-4 | [4][5] |

| Molecular Formula | C₇H₆F₂O | [4][5] |

| Molecular Weight | 144.12 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Synonyms | Phenol, 4,5-difluoro-2-methyl- | [5] |

| Computed XLogP3 | 2.1 | [4] |

Commercial Availability and Strategic Procurement

For the majority of research and development applications, direct synthesis of this compound is less practical than procurement from specialized chemical suppliers. Several reputable vendors offer this compound, typically at purities suitable for synthetic chemistry. When sourcing this material, it is crucial to consider not just the listed purity but also the supplier's quality assurance documentation and batch-to-batch consistency.

Workflow for Procurement and Incoming Quality Control

Caption: A streamlined workflow for sourcing and verifying the quality of this compound.

Selected Commercial Suppliers

The following table summarizes key suppliers of this compound. Researchers should always request a current Certificate of Analysis (CoA) before purchase.

| Supplier | Purity Levels Offered | Available Quantities | Notes |

| Alachem Co., Ltd. | R&D to industrial use | Inquire for details | Provides documentation such as CoA, SDS, and Route of Synthesis (ROS).[6] |

| P&S Chemicals | Inquire for details | Inquire for details | Offers quotations upon request.[5] |

| Sunway Pharm Ltd | Typically ≥97% | 100mg, 250mg, 1g, 5g, and bulk | Provides CoA, Datasheet, and NMR data.[7] |

| Fluoropharm | NLT 98% | Inquire for details | Specializes in fluorinated fine chemicals and pharmaceutical intermediates. |

| CP Lab Safety | 98% | 5g | States the product is for professional manufacturing and research use only. |

| Benchchem | 95% to 99% | Inquire for details | Marketed as a fluorinated phenolic building block for research.[3] |

| BOC Sciences | Inquire for details | Inquire for details | A global supplier of various research chemicals and pharmaceutical ingredients.[] |

Application in Medicinal Chemistry: Synthesis of a Biologically Active Schiff Base